molecular formula C8H4F5NO2 B13572856 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid

2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B13572856
M. Wt: 241.11 g/mol
InChI Key: JBVMMJBOHJHTHF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a suitable radical initiator.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules.

    Medicine: It is investigated for its potential use in drug design, particularly in the development of pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluoromethyl groups can influence the compound’s binding affinity to target proteins, enzymes, or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects. detailed studies on the exact molecular targets and pathways are required to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives, such as:

Uniqueness

The uniqueness of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid lies in the presence of both difluoromethyl and trifluoromethyl groups, which can provide a distinct combination of properties. This dual fluorination can enhance the compound’s metabolic stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H4F5NO2

Molecular Weight

241.11 g/mol

IUPAC Name

2-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4F5NO2/c9-6(10)5-3(7(15)16)1-2-4(14-5)8(11,12)13/h1-2,6H,(H,15,16)

InChI Key

JBVMMJBOHJHTHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)F)C(F)(F)F

Origin of Product

United States

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